(2-Carboxyphenyl)hydroxymercury
Overview
Description
“(2-Carboxyphenyl)hydroxymercury” is a compound with the molecular formula C7H7HgO3 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “(2-Carboxyphenyl)hydroxymercury” consists of 7 carbon atoms, 7 hydrogen atoms, 1 mercury atom, and 3 oxygen atoms . The average mass is 338.711 Da and the monoisotopic mass is 340.002289 Da .Scientific Research Applications
(2-Carboxyphenyl)hydroxymercury is involved in the synthesis of highly crystalline polyesters. It has been used in the synthesis of copolyesters with 4-hydroxybenzoic acid, resulting in materials with high crystallinity, infusibility, and insolubility (Kricheldorf & Thomsen, 1993).
This compound plays a role in the intramolecular catalysis of sulfate diester hydrolysis. The neighboring carboxylate group in aryl 2-carboxyphenyl (salicyl) sulfates, such as (2-Carboxyphenyl)hydroxymercury, efficiently catalyzes the hydrolysis process (Drummond & Kirby, 1986).
It is significant in the production of poly(ester imides) derived from 4-hydroxyphthalic acid. These compounds form whisker-like crystals under specific conditions, with applications in materials science (Kricheldorf, Schwarz, Adebahr, & Wilson, 1993).
(2-Carboxyphenyl)hydroxymercury has applications in tissue engineering. It is involved in the polymeric grafting of acrylic acid onto poly(3-hydroxybutyrate-co-3-hydroxyvalerate) for surface functionalization, important for biomolecule attachment in tissue engineering applications (Grøndahl, Chandler-Temple, & Trau, 2005).
It is a key player in the intramolecular catalysis of ester hydrolysis. The hydrolysis of the anion of 2-carboxyphenyl 4-hydroxybutyrate, a related compound, is significantly faster due to the catalytic action of the carboxylate and hydroxy-groups (Kirby & Lloyd, 1974).
properties
IUPAC Name |
(2-carboxyphenyl)mercury;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-4H,(H,8,9);;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUCOQWYWHEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[Hg].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7HgO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904571 | |
Record name | (2-Carboxyphenyl)hydroxymercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Carboxyphenyl)hydroxymercury | |
CAS RN |
14066-61-6 | |
Record name | Mercury, (o-carboxyphenyl)hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Carboxyphenyl)hydroxymercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-carboxyphenyl)hydroxymercury | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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